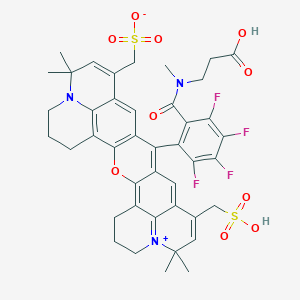

Iso-Abberior Star Red

Description

Evolution of Super-Resolution Microscopy Architectures and Fluorophore Requirements

The journey to break the diffraction barrier, a fundamental constraint in conventional light microscopy, began in the 1990s with the conceptualization of groundbreaking techniques. mpg.de This led to the development of several major classes of super-resolution microscopy, each with its unique approach and, consequently, distinct requirements for its fluorescent probes.

Initially, efforts focused on improving axial (z) resolution with methods like 4Pi microscopy. mpg.de However, the true revolution in lateral resolution came with the advent of methods such as Stimulated Emission Depletion (STED) microscopy, Single-Molecule Localization Microscopy (SMLM), and Structured Illumination Microscopy (SIM). mpg.deresearchgate.net

Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to "switch off" fluorescence in the periphery of the excitation spot. researchgate.net This selective de-excitation narrows the area from which fluorescence is detected. The ideal STED fluorophore must be highly photostable to withstand the high laser intensities of the depletion beam, possess a high fluorescence quantum yield for a strong signal, and have a large stimulated emission cross-section for efficient "off-switching". biosyn.com Red-emitting dyes are particularly advantageous for STED as the required near-infrared depletion lasers are less phototoxic to biological samples. researchgate.net

Single-Molecule Localization Microscopy (SMLM): This family of techniques, which includes Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), relies on the sequential activation and localization of individual fluorescent molecules. researchgate.netabberior.shop By fitting the image of each molecule to a point-spread function, its center can be determined with high precision. The key requirement for fluorophores in SMLM is the ability to be photoswitched or photoactivated, meaning they can be controllably turned "on" and "off" by different wavelengths of light. abberior.shop

Minimal Emission Fluxes (MINFLUX) Microscopy: A more recent innovation, MINFLUX combines the principles of STED and SMLM to achieve molecular-scale resolution. abberior.shopbiorxiv.org It uses a donut-shaped excitation beam to pinpoint the location of a single fluorophore with minimal photon emission. biorxiv.org Like SMLM, MINFLUX requires photoswitchable fluorophores, but it also benefits from dyes with high photostability and brightness to allow for precise localization before photobleaching. rsc.org

Foundational Role of Advanced Fluorescent Dyes in Sub-Diffraction Limit Imaging

The fluorescent dye is not merely a passive label in super-resolution microscopy; it is an active component of the imaging process. The photophysical characteristics of the dye directly dictate the achievable resolution, image quality, and the feasibility of imaging living cells. The development of new and improved fluorophores has been a primary driving force behind the advancements in optical nanoscopy.

Early super-resolution experiments were often limited by the performance of existing dyes, which suffered from issues like rapid photobleaching, low brightness, and poor water solubility. This spurred the development of new classes of dyes, particularly rhodamine-based fluorophores, which offer superior brightness and photostability. The chemical structure of a dye influences its key properties:

Brightness: Determined by the product of the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Brighter dyes provide a better signal-to-noise ratio, leading to clearer images.

Photostability: The ability of a fluorophore to resist chemical degradation and loss of fluorescence upon exposure to light. High photostability is crucial for techniques like STED that use high-intensity lasers and for long-term imaging experiments.

Photoswitching: The ability to be reversibly or irreversibly transitioned between a fluorescent and a non-fluorescent state. This is the cornerstone of SMLM and MINFLUX techniques.

The continuous refinement of these properties through synthetic chemistry has enabled researchers to push the boundaries of what is visible, moving from imaging static structures in fixed cells to capturing dynamic molecular processes in living organisms.

Placement of Iso-Abberior Star Red within the Landscape of High-Performance Fluorophores

In the competitive landscape of red-emitting fluorophores for super-resolution microscopy, the rhodamine-based dye Abberior STAR RED (also known as KK114) has established itself as a benchmark for STED imaging. abberior.shop It offers exceptional brightness and photostability, making it a reliable choice for generating high-contrast images. abberior.shop However, a significant advancement in the performance of rhodamine dyes has been achieved through the strategic synthesis of specific positional isomers.

Recent research has revealed that the point of attachment of the linker to the rhodamine core has a profound impact on the dye's properties, particularly its cell permeability. mpg.deresearchgate.net Traditionally, rhodamine dyes are synthesized as a mixture of 5'- and 6'-carboxy isomers. mpg.de A breakthrough came with the targeted synthesis of the 4'-carboxy isomer, which can be referred to as the "iso" form. This specific isomeric configuration, through a phenomenon known as the "neighboring group effect," stabilizes the dye in a non-polar, cell-permeable state, dramatically enhancing its ability to enter living cells without compromising its excellent photophysical properties. mpg.de

This "iso" variant of red-emitting rhodamines, which we will refer to as this compound in this context, therefore represents a significant step forward. While retaining the high brightness and photostability of the original Abberior STAR RED, its enhanced cell permeability opens up new possibilities for live-cell STED and MINFLUX imaging. researchgate.net This allows for the study of dynamic cellular processes with nanoscale resolution, often at lower and less toxic concentrations than previously possible. mpg.de

The table below provides a comparative overview of the photophysical properties of Abberior STAR RED and other commonly used red-emitting dyes in super-resolution microscopy.

| Property | Abberior STAR RED (KK114) | ATTO 647N | Alexa Fluor 647 |

| Excitation Max (nm) | 638 | 646 | 650 |

| Emission Max (nm) | 655 | 664 | 665 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 120,000 | 150,000 | 270,000 |

| Fluorescence Quantum Yield | 0.90 | 0.65 | 0.33 |

| Fluorescence Lifetime (ns) | 3.4 | 3.5 | 1.0 |

| Primary Application | STED, Confocal | STED, SMLM | SMLM, Confocal |

Data compiled from various sources and manufacturer specifications. abberior.shop

The development of the isomeric form of Abberior STAR RED underscores a key trend in fluorophore design: the fine-tuning of molecular structure to achieve specific functionalities. By engineering not just the core fluorophore but also its peripheral chemical groups and their spatial arrangement, scientists can create probes that are precisely tailored to the demands of the most advanced optical nanoscopy techniques. This places this compound at the forefront of probes for high-resolution, live-cell imaging in the red spectral range.

Properties

Molecular Formula |

C42H41F4N3O10S2 |

|---|---|

Molecular Weight |

887.9 g/mol |

IUPAC Name |

[16-[2-[2-carboxyethyl(methyl)carbamoyl]-3,4,5,6-tetrafluorophenyl]-10,10,22,22-tetramethyl-20-(sulfomethyl)-3-oxa-9-aza-23-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1,4(15),5(28),11,13,16,18,20,23(27)-nonaen-12-yl]methanesulfonate |

InChI |

InChI=1S/C42H41F4N3O10S2/c1-41(2)16-20(18-60(53,54)55)24-14-26-29(30-31(33(44)35(46)34(45)32(30)43)40(52)47(5)13-10-28(50)51)27-15-25-21(19-61(56,57)58)17-42(3,4)49-12-7-9-23(37(25)49)39(27)59-38(26)22-8-6-11-48(41)36(22)24/h14-17H,6-13,18-19H2,1-5H3,(H2-,50,51,53,54,55,56,57,58) |

InChI Key |

HANVJAFYSZSEGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C2=CC3=C(C4=C2N1CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C(=C(C(=C8F)F)F)F)C(=O)N(C)CCC(=O)O)C(=CC7(C)C)CS(=O)(=O)O)CS(=O)(=O)[O-])C |

Origin of Product |

United States |

Photophysical Mechanisms and Spectral Dynamics of Iso Abberior Star Red

Elucidation of Excited State Pathways and Energy Deactivation Processes

No specific data available for "Iso-Abberior Star Red." For related rhodamine dyes used in STED microscopy, understanding the kinetics of transient dark states, such as the triplet state, is crucial. The efficiency of intersystem crossing to the triplet state and its lifetime are key parameters that influence the performance of STED microscopy by affecting the off-switching of fluorescence.

No specific data available for "this compound." In the context of STED microscopy with dyes like Abberior STAR RED, fluorescence quenching is a desired process. The STED laser depletes the excited singlet state through stimulated emission, forcing the molecule back to the ground state without emitting a fluorescence photon. This quenching mechanism is fundamental to achieving super-resolution.

Advanced Characterization of Photophysical Parameters for Optimal Performance

No specific data available for "this compound." The fluorescence lifetime of a fluorophore is a critical parameter. For Abberior STAR RED, the fluorescence lifetime is an important factor in its performance in time-resolved STED and fluorescence lifetime imaging (FLIM).

No specific data available for "this compound." High photostability is a hallmark of the Abberior STAR series of dyes. researchgate.net This property is essential for enduring the high laser intensities used in STED microscopy without rapid degradation.

Molecular Engineering Strategies for Tailored Photophysical Response

No specific data available for "this compound." Molecular engineering of rhodamine dyes often involves modifications to enhance properties like brightness, photostability, and water solubility, or to introduce reactive groups for bioconjugation. nih.gov For example, the introduction of sulfonate groups can improve water solubility and reduce aggregation.

Advanced Bioconjugation and Labeling Methodologies with Iso Abberior Star Red

Covalent Functionalization Approaches for Targeted Molecular Probing

Covalent labeling strategies form the bedrock of targeted molecular imaging, creating stable and robust linkages between the fluorophore and the biomolecule of interest. Iso-Abberior Star Red is available with several reactive functionalities to facilitate these covalent attachments.

Amine-Reactive Conjugation Strategies (e.g., NHS Ester Derivatization)

A widely used method for labeling proteins and other biomolecules involves targeting primary amines, which are readily available on the N-terminus of polypeptides and the side chains of lysine (B10760008) residues. thermofisher.com For this purpose, this compound is commonly derivatized with an N-hydroxysuccinimidyl (NHS) ester. sigmaaldrich.comabberior.rockssigmaaldrich.com This amine-reactive group readily forms a stable amide bond with primary amines under mild basic conditions (pH 7.2-8.5). thermofisher.comabberior.rocks

The reaction between an this compound NHS ester and a primary amine on a protein results in the formation of a stable conjugate, ideal for applications requiring long-term signal stability. abberior.rocks While highly effective, the hydrolysis of the NHS ester in aqueous solutions is a competing reaction that can reduce labeling efficiency. thermofisher.com Therefore, reactions are typically performed in buffers like phosphate-buffered saline (PBS) at a controlled pH and temperature. thermofisher.comabberior.rocks To enhance the stability of the NHS ester and improve water solubility, modifications to the linker connecting the dye to the reactive group have been developed. researchgate.net For instance, elongating the linker between the dye core and the NHS moiety has been shown to increase hydrolytic stability. researchgate.net

Table 1: Key Features of this compound NHS Ester Conjugation

| Feature | Description | Reference(s) |

|---|---|---|

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | sigmaaldrich.comabberior.rocks |

| Target Functional Group | Primary amines (-NH2) on proteins (e.g., lysine residues) | thermofisher.com |

| Resulting Bond | Stable amide bond | abberior.rocks |

| Optimal pH | 7.2 - 8.5 | thermofisher.com |

| Key Advantage | Forms a very stable conjugate suitable for various applications. | abberior.rocks |

| Consideration | NHS esters can hydrolyze in aqueous solutions, requiring controlled reaction conditions. | thermofisher.com |

Thiol-Reactive Conjugation Techniques (e.g., Maleimide (B117702) Adduct Formation)

An alternative to amine-reactive chemistry is the targeting of thiol (sulfhydryl) groups present in cysteine residues of proteins. biotium.comatto-tec.com this compound is available as a maleimide derivative for this purpose. abberior.shoppubcompare.ai The maleimide group exhibits high specificity for thiols, forming a stable thioether bond at a near-neutral pH of approximately 7.0-7.5. atto-tec.comtocris.com

This method is particularly advantageous when modifying lysine residues could potentially interfere with the biological activity or binding affinity of the protein under investigation. biotium.com It is important to note that cysteine residues can form disulfide bridges within or between proteins, which are unreactive with maleimides. tocris.com Therefore, a reduction step, often using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), may be necessary to liberate free thiols for conjugation. tocris.comthermofisher.com The reaction should be performed in an oxygen-free environment to prevent the re-formation of disulfide bonds. thermofisher.com

Table 2: Characteristics of this compound Maleimide Conjugation

| Feature | Description | Reference(s) |

|---|---|---|

| Reactive Group | Maleimide | pubcompare.ai |

| Target Functional Group | Thiol/Sulfhydryl (-SH) groups on cysteine residues | biotium.comatto-tec.com |

| Resulting Bond | Stable thioether bond | atto-tec.com |

| Optimal pH | 7.0 - 7.5 | atto-tec.comtocris.com |

| Key Advantage | Highly selective for thiols, offering an alternative to amine labeling. | biotium.com |

| Consideration | May require reduction of disulfide bonds to expose free thiols for reaction. | tocris.com |

Bioorthogonal Ligation Chemistries (e.g., Click Chemistry with Azide (B81097) Functionality)

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.gov this compound is available with an azide functional group for this purpose. abberior.shopabberior.shop

In this strategy, a biomolecule is first modified to contain an alkyne group. Then, the azide-derivatized this compound is introduced, and in the presence of a copper(I) catalyst, a stable triazole linkage is formed. abberior.rocks This method offers high specificity and efficiency. For live-cell applications where copper toxicity is a concern, a copper-free alternative known as strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which utilizes a strained cyclooctyne (B158145) instead of a simple alkyne. nih.gov These click chemistry approaches are valuable for labeling specific molecules within the complex environment of a cell. fu-berlin.deabberior.rocks

Affinity-Based and Genetically Encoded Labeling Systems

Beyond direct covalent conjugation to the target molecule, this compound can be incorporated into more complex labeling systems that leverage biological affinity or genetic encoding for highly specific targeting.

Application of Nanobody and Secondary Antibody Conjugates for Immunofluorescence

Immunofluorescence is a cornerstone technique in cell biology. This compound is frequently conjugated to secondary antibodies for indirect immunofluorescence, where a primary antibody first binds to the target protein, and the fluorescently labeled secondary antibody then binds to the primary antibody. abberior.rocksabberior.shop This approach provides signal amplification and versatility.

A significant advancement in this area is the use of nanobodies, which are small, single-domain antibody fragments derived from camelids. abberior.rocks When conjugated to this compound, these nanobodies offer several advantages over conventional antibodies, including their much smaller size (about ten times smaller), which allows for better tissue penetration and reduces the distance between the fluorophore and the target protein (linkage error). abberior.rocksjacksonimmuno.com This is particularly crucial for super-resolution microscopy techniques like STED, where minimizing linkage error is essential for achieving the highest possible resolution. abberior.rocksjacksonimmuno.com Polyclonal secondary nanobodies can bind to multiple sites on a primary antibody, further amplifying the signal. abberior.rocks

Table 3: Comparison of Conventional Antibody and Nanobody Conjugates

| Feature | Conventional IgG Antibody Conjugate | Nanobody Conjugate | Reference(s) |

|---|---|---|---|

| Size | ~150 kDa | ~15 kDa | abberior.rocks |

| Linkage Error | Larger, can limit resolution in super-resolution microscopy. | Significantly minimized, improving resolution. | abberior.rocks |

| Penetration | Can be limited in dense tissues. | Enhanced penetration due to smaller size. | abberior.rocks |

| Signal Amplification | Standard | High signal amplification with polyclonal nanobodies. | abberior.rocks |

Integration with Tag-Based Labeling Systems (e.g., SNAP-Tag, HaloTag, Clip-Tag)

Genetically encoded tags provide a powerful way to label specific proteins of interest within living cells. rug.nl These systems involve fusing the target protein with a small, inert protein tag that can be specifically and covalently labeled with a fluorescent probe. This compound is available as a substrate for several of these systems. abberior.shop

HaloTag®: This technology uses a modified bacterial haloalkane dehalogenase that forms a covalent bond with synthetic ligands. abberior.rocks this compound conjugated to a HaloTag ligand can be used to label HaloTag fusion proteins on the cell surface or inside fixed cells. abberior.rocksabberior.rocks Cell-permeable versions are also available for live-cell imaging. abberior.rocks

SNAP-tag®: The SNAP-tag is a mutant of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase that reacts specifically with benzylguanine (BG) derivatives. neb.com By conjugating this compound to a BG substrate, SNAP-tagged fusion proteins can be specifically labeled in living or fixed cells. neb.comrevvity.com

CLIP-tag™: The CLIP-tag is an engineered version of the SNAP-tag that reacts specifically with O²-benzylcytosine (BC) substrates. neb.com This orthogonal reactivity allows for dual-color labeling in the same cell when used in combination with the SNAP-tag, enabling the simultaneous visualization of two different proteins. neb.com

These tag-based systems offer high specificity and the flexibility to perform pulse-chase experiments to study protein dynamics. rug.nl The covalent nature of the labeling ensures signal stability, making it well-suited for demanding imaging techniques like STED. rug.nlabberior.rocks

Table 4: Overview of Tag-Based Labeling Systems Compatible with this compound

| Tag System | Mechanism | Key Feature | Reference(s) |

|---|---|---|---|

| HaloTag® | Modified haloalkane dehalogenase covalently binds to specific ligands. | Versatile for labeling proteins on the cell surface, in fixed cells, and in live cells. | abberior.rocksabberior.rocks |

| SNAP-tag® | Mutant DNA repair protein covalently binds to benzylguanine (BG) derivatives. | Enables specific labeling of fusion proteins; can be used in live or fixed cells. | neb.comrevvity.com |

| CLIP-tag™ | Engineered SNAP-tag that binds to benzylcytosine (BC) derivatives. | Orthogonal to SNAP-tag, allowing for dual-color labeling of two different proteins. | neb.com |

Specific Conjugations with Phalloidin (B8060827) and Streptavidin for Structural Studies

The versatility of Abberior STAR RED is exemplified by its conjugation to phalloidin and streptavidin, two molecules widely used for high-specificity labeling in fluorescence microscopy. These conjugates are instrumental in elucidating the complex architecture of cells.

Phalloidin Conjugates for F-Actin Visualization:

Phalloidin is a bicyclic peptide from the Amanita phalloides mushroom that binds with high affinity and specificity to filamentous actin (F-actin), preventing its depolymerization. sigmaaldrich.com When conjugated to Abberior STAR RED, it becomes a powerful tool for visualizing the intricate network of the actin cytoskeleton, which is crucial for cell shape, motility, and division.

Researchers have utilized Abberior STAR RED-phalloidin conjugates to achieve super-resolution images of the actin cytoskeleton in various cell types. For instance, these conjugates have been employed to study the detailed organization of actin filaments in the microvilli of Caco-2 intestinal epithelial cells and to visualize the actin structures within the inner ear hair cells of mice. abberior.rocks In such structural studies, the high resolution afforded by STED microscopy with Abberior STAR RED allows for the clear differentiation of individual actin filaments that would otherwise be blurred in conventional fluorescence microscopy. abberior.rocks The staining protocol typically involves fixing the cells, permeabilizing them to allow the conjugate to enter, and then incubating with the Abberior STAR RED-phalloidin solution. sigmaaldrich.com

Streptavidin Conjugates for Biotinylated Target Detection:

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, making it an ideal system for molecular labeling. Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, can be conjugated to Abberior STAR RED and used as a secondary detection reagent for any biotinylated primary molecule, such as antibodies, nucleic acid probes, or lipids. lumiprobe.com

The use of Abberior STAR RED-streptavidin conjugates is particularly valuable in structural studies that require the precise localization of specific proteins or other biomolecules. For example, a biotinylated primary antibody can be used to target a protein of interest, and the subsequent application of Abberior STAR RED-streptavidin allows for its visualization with high signal-to-noise ratio. sigmaaldrich.com The photophysical properties of Abberior STAR RED when conjugated to streptavidin have been characterized, ensuring its suitability for quantitative imaging techniques like STED-FCS (Fluorescence Correlation Spectroscopy) to study molecular dynamics. researchgate.net

| Conjugate | Target | Application in Structural Studies |

| Abberior STAR RED - Phalloidin | Filamentous Actin (F-actin) | Super-resolution imaging of the cytoskeleton to study cell morphology, adhesion, and motility. |

| Abberior STAR RED - Streptavidin | Biotinylated molecules (e.g., antibodies, lipids, nucleic acids) | Precise localization of specific proteins and other biomolecules in complex cellular environments. |

Methodologies for Minimizing Linkage Errors and Non-Specific Binding in Quantitative Imaging

The accuracy of quantitative super-resolution imaging hinges on two critical factors: minimizing the "linkage error" – the distance between the fluorescent dye and the target molecule – and reducing non-specific binding of the probe. Both can introduce artifacts that lead to misinterpretation of the data.

Minimizing Linkage Error:

Linkage error is a significant challenge in super-resolution microscopy, as the size of the labeling reagents can be comparable to the resolution of the microscope. nih.gov For example, using a primary and a secondary antibody can introduce a linkage error of up to 20-30 nm, which can obscure the true location of the protein of interest. nih.gov

Several strategies have been developed to mitigate this issue:

Smaller Affinity Probes: The use of smaller labeling moieties is a highly effective approach. These include:

Nanobodies (VHHs): These are single-domain antibody fragments derived from camelids, with a size of only about 2-4 nm and a molecular weight of ~15 kDa, significantly smaller than conventional IgG antibodies (~150 kDa). jacksonimmuno.com Their small size allows for denser labeling and brings the fluorophore much closer to the target epitope. jacksonimmuno.com Abberior STAR RED is available conjugated to nanobodies. abberior.shop

Fab Fragments: These are antigen-binding fragments of antibodies that are smaller than the full antibody. Using Fab fragments labeled with a single fluorophore can significantly reduce linkage error. biorxiv.org

Reducing Non-Specific Binding:

Non-specific binding of fluorescent probes can create background noise that obscures the true signal and leads to inaccurate quantification. This is particularly a concern when using streptavidin conjugates due to the presence of endogenous biotin (B1667282) in cells and the potential for streptavidin to bind to other molecules.

Methodologies to reduce non-specific binding include:

Blocking Agents: Before applying the fluorescent probe, the sample is incubated with a blocking solution, typically containing Bovine Serum Albumin (BSA) or casein. researchgate.net These proteins bind to non-specific sites on the sample, preventing the fluorescent probe from attaching to them.

Optimized Buffer Composition: The composition of the washing and incubation buffers can be adjusted to minimize non-specific interactions. This can include:

Increasing the salt concentration (e.g., up to 0.5 M NaCl) to reduce electrostatic interactions. rockland.com

Adding non-ionic detergents like Tween-20 (0.05% - 0.1%) to the wash buffers to disrupt weak, non-specific binding. lumiprobe.comresearchgate.net

Using Modified Streptavidin/Avidin (B1170675): While streptavidin generally shows less non-specific binding than avidin due to its lack of glycosylation and neutral isoelectric point (pI), further improvements can be made. lumiprobe.com Deglycosylated forms of avidin, such as Neutralite Avidin, have a near-neutral pI and exhibit even lower non-specific binding to cellular components like DNA. e-proteins.com

Pre-clearing Lysates: In applications involving cell lysates, incubating the lysate with streptavidin beads before adding the biotinylated probe of interest can help to remove endogenously biotinylated proteins and other molecules that might bind non-specifically to the beads. researchgate.net

By carefully selecting the appropriate conjugation strategy and implementing rigorous protocols to minimize linkage error and non-specific binding, researchers can fully leverage the capabilities of this compound for highly accurate and detailed quantitative structural studies.

Applications of Iso Abberior Star Red in Cutting Edge Super Resolution Microscopy Techniques

Stimulated Emission Depletion (STED) Microscopy Implementations

Abberior STAR RED was specifically developed for STED and confocal imaging. abberior.shop It is characterized by its exceptional brightness and low background signal, which are crucial for generating high-contrast STED images. abberior.shopsigmaaldrich.com

The performance of STED microscopy, whether using pulsed or continuous wave (CW) lasers, is highly dependent on the photophysical properties of the fluorescent probe. Abberior STAR RED exhibits a long fluorescence lifetime of approximately 3.5 nanoseconds, a key feature that contributes to its excellent performance in STED microscopy. sigmaaldrich.com For optimal depletion in STED applications, a wavelength between 750 nm and 800 nm is recommended. abberior.shopabberior.shop Research has shown that using a pulsed STED laser at 775 nm with red-emitting dyes like Abberior STAR RED can reduce phototoxicity and photobleaching compared to CW lasers in other spectral regions. researchgate.net This is because the average power required for a pulsed laser to achieve the same resolution is significantly lower, and it allows fluorophores to relax from triplet states before re-excitation. researchgate.net

Table 1: Photophysical Properties of Abberior STAR RED

| Property | Value | Reference |

| Maximum Absorption (λabs) | 638 nm | abberior.shop |

| Maximum Emission (λem) | 655 nm | abberior.shop |

| Molar Extinction Coefficient | 120,000 cm⁻¹M⁻¹ | abberior.shop |

| Fluorescence Quantum Yield | 90% | abberior.shop |

| Fluorescence Lifetime | ~3.5 ns | sigmaaldrich.com |

| Recommended STED Depletion | 750 - 800 nm | abberior.shopabberior.shop |

Photophysical properties were measured for the carboxylic acid form in PBS at pH 7.4. abberior.shopabberior.shop

A significant advancement in STED microscopy is the ability to perform multi-color imaging to visualize the spatial relationships between different cellular structures. Abberior STAR RED is frequently used in such protocols. abberior.rocks It can be effectively combined with other dyes from the Abberior STAR series, such as Abberior STAR ORANGE, for two-color STED imaging. abberior.shopfishersci.com Furthermore, with the development of long Stokes-shift dyes like Abberior STAR 460L, three-color STED imaging using a single STED laser wavelength (e.g., 775 nm) has been demonstrated. abberior.rocks In this setup, Abberior STAR 460L, Abberior STAR ORANGE, and Abberior STAR RED can all be de-excited by the same laser, which offers the advantage of inherent co-alignment of the color channels. abberior.rocks

IsoSTED nanoscopy is a powerful technique that provides isotropic (uniform in all directions) super-resolution by using two opposing objective lenses to create a more spherical depletion volume. mdpi.comifnano.deengineering.org.cn This method significantly improves axial resolution, which is a limitation in standard STED setups. mdpi.com While the technique itself is a methodological advancement, the choice of fluorophore is critical for its success. Abberior STAR RED, with its high photostability and efficient depletion, is a suitable candidate for isoSTED imaging, enabling the visualization of 3D cellular structures with resolutions down to the nanometer scale. engineering.org.cnnih.govbiorxiv.org The principle of isoSTED involves combining a lateral depletion pattern (STEDxy) with an axial depletion pattern (STEDz) to achieve isotropic resolution. engineering.org.cnnih.gov The inherent co-alignment of color channels in single-laser multi-color STED protocols is a form of intrinsic beam alignment, simplifying the experimental setup. abberior.rocks

Single-Molecule Localization Microscopy (SMLM) Frameworks

While Abberior STAR RED is primarily optimized for STED microscopy, the Abberior family of dyes also includes probes specifically designed for Single-Molecule Localization Microscopy (SMLM) techniques like PALM and STORM. sigmaaldrich.com

PALM and related techniques rely on the photoswitching or photoactivation of individual fluorescent molecules. While Abberior offers specific dyes for these methods (e.g., Abberior CAGE & FLIP series), the broader family of bright and photostable dyes contributes to the expanding palette of available probes for advanced microscopy. sigmaaldrich.com

Similar to PALM, STORM utilizes the stochastic switching of fluorophores to reconstruct a super-resolved image. The development of bright, red-emitting dyes with good switching characteristics is crucial for the performance of STORM. While specific dyes are often optimized for STORM, the general class of rhodamine-based dyes, to which Abberior STAR RED belongs, has been fundamental in the development of SMLM techniques.

Utilization in Ground State Depletion with Individual Molecule Return (GSDIM)

Ground State Depletion with Individual Molecule Return (GSDIM) is a super-resolution technique that relies on the controlled photoswitching of fluorophores. The principle involves depleting the fluorescent "on" state of nearly all molecules by shelving them into a long-lived dark state, typically the triplet state. mpg.de Subsequently, individual molecules spontaneously or through activation (e.g., with UV light) return to the ground state, allowing for their localization with high precision. mpg.de

Iso-Abberior Star Red has been identified as a benchmark dye for GSDIM applications in the far-red spectral region. mpg.de Its photophysical properties are well-suited for this technique. The dye can be efficiently excited using lasers in the 630-650 nm range and exhibits a relatively long fluorescence lifetime of approximately 3.5 nanoseconds, a key feature for effective dark state shelving. abberior.shopsigmaaldrich.com The GSDIM methodology, often performed on specialized microscopes, leverages these characteristics to achieve sub-diffraction limit resolution. mpg.de The suitability of Abberior dyes, including STAR RED, for GSDIM is well-documented, underscoring their importance in single-molecule localization microscopy. sigmaaldrich.com

Advanced Localization and Tracking Modalities

MINFLUX (Minimal Photon Fluxes) nanoscopy represents a significant advancement in fluorescence microscopy, achieving molecular-scale resolution. researchgate.net This technique combines the principles of stimulated emission depletion (STED) microscopy with single-molecule localization, using a donut-shaped excitation beam to determine the position of a fluorophore with unprecedented precision. researchgate.netabberior.rocks The result is the ability to track single molecules and resolve structures in three dimensions at the nanometer level. abberior.rocks

Dyes from the Abberior portfolio, particularly the FLUX series, have demonstrated excellent performance in MINFLUX microscopy, where high brightness and low background are critical. abberior.rocks While specific data on this compound in MINFLUX is emerging, its characteristics as a bright and photostable dye make it a strong candidate for such applications. Furthermore, the development of DNA-PAINT MINFLUX microscopy, which utilizes transient binding for imaging, has led to specialized Abberior dyes designed for this purpose, indicating a clear trajectory for the use of high-performance dyes like this compound in this domain. abberior.shopabberior.rocks

DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) is a super-resolution technique that achieves single-molecule blinking through the transient hybridization of fluorescently labeled DNA "imager" strands to complementary "docking" strands on a target molecule. researchgate.netabberior.rocks The performance of the fluorescent dye is a critical factor for the quality of DNA-PAINT imaging.

A systematic analysis of various fluorescent dyes for DNA-PAINT has established key performance parameters: brightness (photon count), signal-to-background ratio (SBR), and photo-induced damage to DNA docking sites. researchgate.net While a direct performance evaluation for this compound was not the central focus of the primary comparative studies, data for similar red-absorbing dyes like Atto647N and Cy5 provide a strong comparative framework. These studies highlight that dye selection is a trade-off between brightness and photostability. For instance, in a comprehensive study, several red-absorbing dyes were evaluated, providing insights into the expected performance of dyes in this spectral class. researchgate.net

Table 1: Performance Parameters of Selected Red-Absorbing Dyes in DNA-PAINT

| Dye | Excitation Wavelength (nm) | Average Photon Count | Signal-to-Background Ratio (SBR) |

|---|---|---|---|

| Cy5 | 640 | High | Moderate |

| Atto647N | 640 | Very High | High |

This table is generated based on the trends reported in comprehensive dye performance analyses for DNA-PAINT. researchgate.netabberior.rocks The values are qualitative to reflect the comparative nature of the findings.

The integration of DNA-PAINT with STED microscopy (STED-PAINT) further leverages the capabilities of photostable dyes. In such multicolor applications, a dye like Abberior STAR 635P, which is spectrally similar to this compound, can be used alongside other fluorophores to achieve high-resolution imaging of multiple targets. abberior.rocks

Integration with Fluorescent Spectroscopic Techniques

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that analyzes fluctuations in fluorescence intensity within a microscopic observation volume to provide information on molecular concentration and diffusion dynamics. When combined with STED microscopy (STED-FCS), it allows for the study of molecular diffusion in nanoscale environments.

This compound has been extensively used as a fluorescent label in FCS and STED-FCS studies to probe membrane dynamics. sigmaaldrich.comscientificlabs.ie For instance, cholesterol analogs and phospholipids (B1166683) like 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) labeled with this compound have been employed to measure diffusion in supported lipid bilayers (SLBs) and the plasma membranes of living cells. scientificlabs.ienih.gov

In one study, the diffusion of a DPPE-Abberior STAR Red analog in a fluid SLB was accurately characterized, showing a decrease in mobility with increasing cholesterol content. nih.gov Another study investigated the diffusion of GPI-anchored proteins (GPI-SNAPs) labeled with Abberior Star Red in live cells versus giant plasma membrane vesicles (GPMVs). The diffusion was found to be significantly faster in the actin-cytoskeleton-free GPMVs, highlighting the role of the cellular environment in hindering molecular movement. molbiolcell.org

Table 2: Diffusion Coefficients of this compound Labeled Molecules Measured by FCS

| Labeled Molecule | System | Technique | Diffusion Coefficient (D) (µm²/s) | Reference |

|---|---|---|---|---|

| DPPE-Abberior STAR Red | DOPC SLB | sFCS | 2.45 | nih.gov |

| DPPE-Abberior STAR Red | DOPC/Cholesterol SLB | sFCS | 1.1 | nih.gov |

| GPI-SNAP-Abberior Star Red | Live PtK2/CHO Cells | Confocal FCS | ≈ 0.5 | molbiolcell.org |

| GPI-SNAP-Abberior Star Red | GPMVs | Confocal FCS | ≈ 2.5 | molbiolcell.org |

| Abberior STAR-Red-PEG-cholesterol | Live HeLa Cells (Top Membrane) | Confocal FCS | ~0.4 | researchgate.net |

This table collates data from multiple research articles to provide a summary of diffusion measurements using this compound.

The photophysical properties of a fluorophore, particularly the dynamics of its triplet state, are crucial for its performance in super-resolution microscopy. The triplet state is a non-fluorescent "dark" state that plays a key role in photobleaching and is fundamentally exploited in techniques like GSDIM. mpg.dediva-portal.org

Triplet-State Relaxation Assisted Spectroscopy (TRAST) is a technique used to characterize these dark states by measuring how the fluorescence signal changes as a function of the time delay between excitation pulses. This allows for the determination of triplet state lifetimes and populations. While specific TRAST studies focused solely on this compound are not widely reported in the initial search, the principles of such characterization are well-established for other dyes. researchgate.net

Understanding the triplet state characteristics of this compound is essential for optimizing its use in GSDIM and other techniques that rely on photoswitching. The population of the triplet state is influenced by factors such as the presence of heavy atoms in the dye structure, which can increase the rate of intersystem crossing (the transition from the excited singlet state to the triplet state). diva-portal.org Characterization techniques like TRAST provide the quantitative data needed to model and predict the behavior of fluorophores like this compound under the specific illumination conditions of advanced microscopy methods.

Methodological Advancements and Image Processing Protocols for Iso Abberior Star Red Imaging

Optimized Sample Preparation Techniques for Enhanced Imaging Fidelity

The quality of the biological sample is the foundation upon which high-resolution imaging is built. For Iso-Abberior Star Red, specific considerations in sample preparation can significantly enhance signal-to-noise ratio, preserve ultrastructure, and ensure the optimal performance of the fluorophore.

Proper fixation is crucial for preserving the cellular architecture and antigenicity. For immunofluorescence applications using this compound, formaldehyde-based fixatives are commonly employed.

Formaldehyde (B43269) Fixation: A solution of 2%–8% formaldehyde in phosphate-buffered saline (PBS) for 5 to 15 minutes at room temperature is a standard starting point for cultured cells. abberior.rocks For thicker samples like tissues, the fixation time may be extended to 30 minutes. abberior.rocks

Methanol (B129727) Fixation: In some cases, such as when labeling tubulin, methanol fixation can yield excellent results with this compound. abberior.rocks

Permeabilization: Following fixation, permeabilization is necessary to allow antibodies conjugated to this compound to access intracellular targets. A brief treatment with 0.1%–0.5% Triton X-100 in PBS for 5 to 15 minutes is generally effective. abberior.rocksabberior.rocks It is important to note that when using methanol as a fixative, a separate permeabilization step is often unnecessary. abberior.rocks

Table 1: Recommended Fixation and Permeabilization Protocols for this compound Imaging

| Parameter | Cultured Cells | Tissue Samples |

|---|---|---|

| Fixative | 2%–8% Formaldehyde in PBS | 4% Formaldehyde in PBS |

| Fixation Time | 5–15 minutes | 15–30 minutes |

| Permeabilization Agent | 0.1%–0.5% Triton X-100 in PBS | 0.2%–0.5% Triton X-100 in PBS |

| Permeabilization Time | 5–15 minutes | 15–30 minutes |

This table provides starting recommendations that may require further optimization depending on the specific cell type and target protein.

The choice of mounting medium and coverslip is a critical, yet often overlooked, aspect of sample preparation for super-resolution imaging.

Mounting Media: For 3D STED microscopy with this compound, non-hardening, aqueous mounting media with a refractive index (RI) of approximately 1.38 are recommended to preserve the three-dimensional structure of the sample. amerigoscientific.comabberior.shopabberior.rocks Options like Abberior Mount Liquid Antifade are designed for this purpose. amerigoscientific.comuio.no For 2D STED, hardening mounting media can be used. abberior.rocks It is crucial to use mounting media free of p-phenylenediamine, as this antifade reagent can negatively affect the fluorescence of some dyes. ilabsolutions.com

Coverslip Specifications: High-quality glass coverslips with a thickness of #1.5 (approximately 170 µm) are essential for optimal performance of high numerical aperture objective lenses used in STED microscopy. abberior.rocksilabsolutions.comist.ac.at Plastic coverslips or those with grids should be avoided as they can introduce aberrations and interfere with image quality. abberior.rocksilabsolutions.com

Precision Optimization of Image Acquisition Parameters for High-Fidelity Data

The acquisition settings on the STED microscope must be carefully tuned to maximize the signal from this compound while minimizing photobleaching and phototoxicity.

Dwell Time: The pixel dwell time, which is the time the laser spends at each pixel, also affects the signal level and photobleaching. Longer dwell times can increase the signal but also the potential for photodamage. A dwell time of around 10 µs is a common starting point for STED imaging. abberior.rocks

Pinhole: In confocal and STED microscopy, the pinhole size is adjusted to reject out-of-focus light. For STED, the pinhole is often set to a size that corresponds to one Airy unit to optimize the collection of the super-resolved signal.

Table 2: Typical Laser and Acquisition Parameters for this compound STED Microscopy

| Parameter | Recommended Range | Notes |

|---|---|---|

| Excitation Wavelength | 630–650 nm | |

| STED Depletion Wavelength | 750–800 nm | Pulsed STED lasers are often preferred for better resolution with lower power. abberior.rocks |

| Pixel Dwell Time | 5–20 µs |

| Pinhole Size | ~1 Airy Unit | |

These parameters are starting points and should be optimized for the specific microscope and sample.

Acquiring high-resolution 3D datasets with this compound requires careful planning of the z-stack acquisition and subsequent computational reconstruction.

Z-Stack Acquisition: A z-stack is a series of images taken at different focal planes through the sample. The step size between each slice in the z-stack is a critical parameter. To ensure proper sampling for 3D reconstruction, the z-step should be set according to the Nyquist sampling criterion, which is typically about half the axial resolution of the microscope.

Three-Dimensional Image Reconstruction: Once the z-stack is acquired, specialized software is used to render a 3D volume. researchgate.netnih.gov These programs can generate maximum intensity projections, where the brightest pixel from each z-slice is projected onto a 2D image, or create interactive 3D models that can be rotated and viewed from any angle. nih.govabberior.rocksresearchgate.net

Advanced Computational Image Processing and Deconvolution Algorithms

Raw STED images, while super-resolved, can often be improved by computational processing to reduce noise and enhance clarity.

Deconvolution: Deconvolution is a powerful image processing technique that computationally removes the blur introduced by the microscope's point spread function (PSF). laserfocusworld.com For STED microscopy data of this compound, deconvolution algorithms can significantly improve image quality, leading to sharper and more detailed representations of subcellular structures. svi.nl Software packages like Huygens are often used for this purpose and can be integrated with the acquisition software of STED microscopes. abberior.rockssvi.nl

Noise Reduction: Various filtering algorithms can be applied to reduce random noise in the images. However, care must be taken to avoid introducing artifacts or removing fine details. Modern deconvolution software often incorporates noise reduction as part of the algorithm. abberior.rocks

By carefully implementing these methodological advancements in sample preparation, image acquisition, and computational processing, researchers can fully exploit the potential of this compound to generate stunning, high-fidelity super-resolution images that provide deep insights into the intricate world of cellular biology.

Post-Acquisition Resolution Enhancement through Computational Methods

While STED microscopy significantly overcomes the diffraction limit, the raw images acquired using this compound can be further improved through various computational methods. These post-acquisition techniques aim to increase resolution, reduce noise, and correct for system-induced aberrations, thereby providing a clearer and more detailed view of the labeled structures.

One of the primary computational approaches for resolution enhancement is deconvolution . Deconvolution algorithms utilize the point spread function (PSF) of the microscope, which describes the response of the imaging system to a point source. By computationally reversing the blurring effect of the PSF, deconvolution can significantly improve the signal-to-noise ratio and the effective resolution of the final image. For images acquired with this compound, which is often used in STED microscopy, deconvolution can help to sharpen features and better delineate fine subcellular structures. The process mathematically reassigns out-of-focus light to its point of origin, resulting in a crisper and more accurate representation of the specimen.

Another set of computational tools falls under the umbrella of denoising algorithms . Noise in fluorescence microscopy images can arise from various sources, including photon shot noise and detector noise. Advanced denoising algorithms, some based on machine learning, can effectively reduce noise while preserving the fine details of the image. This is particularly important in STED microscopy where high laser powers can sometimes lead to increased background signal.

Furthermore, techniques that leverage the fluorescence lifetime information of the dye can also contribute to resolution enhancement. For instance, combining STED with fluorescence lifetime imaging microscopy (FLIM) allows for the separation of photons based on their arrival times. This can be used to filter out background noise and further enhance the resolution of structures labeled with this compound.

| Computational Method | Principle | Application in this compound Imaging |

| Deconvolution | Reverses the optical distortion introduced by the microscope's PSF. | Sharpens images, improves contrast, and enhances the delineation of fine structures. |

| Denoising Algorithms | Reduces random fluctuations in the image signal. | Improves the signal-to-noise ratio, leading to clearer images and more reliable quantitative analysis. |

| FLIM-based Separation | Utilizes differences in fluorescence lifetime to distinguish signal from noise. | Can provide an additional layer of information to improve image quality and resolution. |

Quantitative Image Analysis for Localization Precision and Signal-to-Noise Ratio

Beyond qualitative visualization, the use of this compound in super-resolution microscopy enables the quantitative analysis of cellular structures at the nanoscale. This requires robust image analysis protocols to determine key parameters such as localization precision and signal-to-noise ratio (SNR).

Localization precision refers to the statistical certainty with which the center of a single fluorescent molecule can be determined. In STED microscopy, while individual molecules are not typically localized in the same way as in stochastic methods like PALM or STORM, the concept of precision is still relevant to the ability to resolve closely spaced objects. The precision of localizing features in an this compound STED image is influenced by factors such as the brightness of the dye, the photostability, and the efficiency of the STED process. Quantitative analysis of localization precision often involves fitting the intensity profiles of resolved structures to mathematical functions, such as a Gaussian, to determine their center and width.

The signal-to-noise ratio (SNR) is a critical measure of image quality, representing the ratio of the fluorescence signal to the background noise. A high SNR is essential for accurate and reliable image analysis. The SNR in images of this compound is influenced by several factors, including the dye's quantum yield and extinction coefficient, the labeling density, the laser powers used for excitation and depletion, and the detector sensitivity. Quantitative image analysis protocols for determining SNR typically involve measuring the mean signal intensity within a region of interest containing the labeled structure and dividing it by the standard deviation of the background signal in a region devoid of specific fluorescence. Improving the SNR is a key goal of both the imaging and post-processing steps.

| Parameter | Definition | Importance in this compound Imaging |

| Localization Precision | The statistical precision of determining the position of a fluorescent signal. | Crucial for accurately resolving and measuring the distances between subcellular structures. |

| Signal-to-Noise Ratio (SNR) | The ratio of the intensity of the desired signal to the level of background noise. | A high SNR is essential for image clarity, contrast, and the reliability of quantitative measurements. |

Seminal Research Applications of Iso Abberior Star Red Across Scientific Disciplines

Advancements in Cell Biology and Elucidation of Subcellular Architecture

Iso-Abberior Star Red has been widely adopted in cell biology for its ability to provide crisp, high-contrast images of subcellular components. pubcompare.ai Its properties are optimal for STED microscopy, a super-resolution technique that allows for imaging beyond the ~250 nm resolution limit of conventional light microscopy. sysy.comsigmaaldrich.com This has empowered researchers to investigate the intricate details of cellular organization with remarkable clarity.

The cytoskeleton, a complex network of protein filaments, is crucial for cell shape, division, and intracellular transport. Visualizing the fine structure of its components—F-actin, microtubules (composed of tubulin), and intermediate filaments (like vimentin)—requires super-resolution. This compound, often conjugated to phalloidin (B8060827) to target F-actin or to secondary antibodies or nanobodies to target tubulin and vimentin (B1176767), has been instrumental in this area. abberior.rocksabberior.rocks STED microscopy using this dye has enabled the visualization of individual filaments and their dynamic interactions with a spatial resolution of less than 25 nm. researchgate.net For instance, researchers have successfully used this compound coupled to nanobodies to label tubulin and vimentin in fixed mammalian cells, capturing highly detailed images of the cytoskeletal network. abberior.rocksabberior.rocks

Table 1: Applications of this compound in Cytoskeletal Imaging

| Target Protein | Conjugate/Labeling Method | Imaging Technique | Key Findings |

| F-actin | Phalloidin | STED Microscopy | Visualization of fine filament structures and their organization within cellular protrusions like growth cones. abberior.rocks |

| Tubulin | Indirect Immunofluorescence (Secondary Nanobodies) | STED Microscopy | High-resolution imaging of individual microtubules within the cellular network. abberior.rocksabberior.rocks |

| Vimentin | Indirect Immunofluorescence (Secondary Nanobodies) | STED Microscopy | Detailed visualization of intermediate filament networks, achieving optical resolution below 25 nm. researchgate.netabberior.rocks |

Understanding the function of organelles requires a detailed knowledge of their structure and spatial relationships. This compound has proven to be an excellent tool for the nanoscale imaging of various organelles. Its performance in imaging mitochondria, in particular, has been described as unparalleled, revealing intricate details of the mitochondrial cristae. researchgate.net The dye has also been successfully used in multi-color STED imaging to visualize nuclear pore complexes and the Golgi apparatus simultaneously with other structures. abberior.rocks Furthermore, this compound is available as a cholesterol-modified membrane probe, which allows for the specific labeling of the outer plasma membrane in living cells without altering the membrane's natural composition or fluidity. abberior.shop

Table 2: Applications of this compound in Organelle Imaging

| Organelle/Compartment | Conjugate/Labeling Method | Imaging Technique | Key Findings |

| Mitochondria | Specific Probes/Antibodies | STED Microscopy | Unparalleled image quality revealing fine details of mitochondrial ultrastructure. researchgate.net |

| Nuclear Pore Complexes | Indirect Immunofluorescence (Nanobodies) | STED Microscopy | High-resolution structural analysis in multi-color imaging experiments. abberior.rocks |

| Golgi Apparatus | Indirect Immunofluorescence (Nanobodies) | STED Microscopy | Nanoscale visualization of Golgi cisternae and associated vesicles. abberior.rocks |

| Plasma Membrane | Cholesterol-modified Probe | STED Microscopy | Specific labeling of the outer membrane in living cells for dynamic studies. abberior.shop |

| Peroxisomes | Immunofluorescence | STED Microscopy | Enabled by the dye's brightness and photostability for resolving small organelles. abberior.rocks |

A significant advantage of super-resolution imaging is the ability to move from qualitative observation to quantitative analysis of molecular landscapes within cells. By resolving structures at the nanoscale, images acquired using this compound can be used to quantify the spatial distribution, density, and clustering of proteins. nih.gov Software tools have been developed to analyze super-resolution images, enabling the quantitative assessment of molecular interactions, such as co-localization and the formation of multi-protein complexes, directly within the cellular environment. nih.gov For example, the high signal-to-noise ratio provided by this compound is crucial for the precise localization of molecules, which is the foundation for analyzing the radial distribution of proteins to determine clustering patterns. pubcompare.ainih.gov This quantitative approach is essential for understanding the complex organization of cellular machinery.

Contributions to Neurobiological Investigations of Synaptic and Neuronal Ultrastructure

In neurobiology, resolving the fine details of synapses and neuronal processes is critical to understanding brain function, learning, and memory. sysy.comabberior.rocks this compound is frequently used in neuroscience research due to its suitability for imaging deep into tissue and resolving the densely packed protein assemblies that characterize neuronal structures. abberior.rocks

Dendritic spines are small protrusions on dendrites that form the postsynaptic part of most excitatory synapses. mdpi.com Their morphology—often classified into types such as "mushroom," "thin," and "stubby"—is closely linked to synaptic strength and plasticity. nih.govnih.gov The high resolution afforded by STED microscopy with this compound allows for the detailed three-dimensional reconstruction and classification of these small structures, which is often challenging with conventional microscopy. abberior.rocksplos.org By enabling precise measurement of spine head diameter, neck length, and volume, the dye facilitates quantitative studies on how spine morphology changes in response to neuronal activity, a key aspect of synaptic plasticity. nih.gov

Synaptic function is governed by the precise spatial arrangement of proteins in the presynaptic active zone and the postsynaptic density. frontiersin.org this compound has been pivotal in mapping the nanoscale organization of these proteins. In two-color STED experiments, it is often paired with other dyes like Abberior STAR ORANGE to simultaneously visualize pre- and postsynaptic proteins. sysy.com For instance, researchers have used this compound to label the presynaptic scaffolding protein Bassoon, while labeling the postsynaptic protein Homer1 with a different dye. sysy.com This approach allows for the visualization of well-separated synaptic structures and the analysis of the alignment between presynaptic release sites and postsynaptic receptor fields. sysy.comfrontiersin.org Such studies provide critical insights into the molecular architecture of the synapse and how it is remodeled during plasticity. frontiersin.orgabberior.rocks

Table 3: Applications of this compound in Neurobiology

| Target/Application | Labeled Protein(s) | Imaging Technique | Key Findings |

| Synaptic Structure | Bassoon (presynaptic), Homer1 (postsynaptic) | 2-color STED | Nanoscale visualization of the spatial relationship and separation between pre- and postsynaptic compartments. sysy.com |

| Synaptic Vesicles | Synaptophysin1, VAMP1 | STED Microscopy | High-resolution imaging of synaptic vesicle proteins within nerve terminals. abberior.rockssysy.com |

| Neuronal Cytoskeleton | Spectrin, Adducin | STED Microscopy | Mapping the organization of the axonal cytoskeleton. abberior.rocks |

| Synaptic Plasticity Analysis | Bassoon, PSD95 | STED Microscopy | High-throughput analysis of activity-dependent remodeling of synaptic protein organization. frontiersin.org |

Studies on Axonal Periodicity and Myelination in Neuronal Networks

The intricate organization of neuronal networks necessitates high-resolution imaging techniques to decipher the arrangement of key molecular components. This compound has been instrumental in elucidating the fine structure of axons, particularly the periodic subcortical cytoskeleton.

Early studies utilizing STED microscopy with red-emitting dyes in the spectral range of this compound revealed a highly organized, periodic lattice of actin, spectrin, and associated proteins along the axon shaft. This "axonal ring" structure, with a characteristic spacing of approximately 190 nm, was previously unresolvable with conventional fluorescence microscopy. The high photon yield and photostability of dyes like Abberior Star Red are crucial for withstanding the high laser intensities required for STED imaging, enabling the visualization of these delicate structures. While specific studies focusing solely on this compound for myelination are not extensively documented, its properties make it an ideal candidate for imaging the fine details of myelin sheaths and the organization of proteins at the nodes of Ranvier. Super-resolution imaging is critical for understanding the complex interplay between axons and myelin, and bright, photostable dyes are essential for these investigations.

| Parameter | Value | Reference |

| Excitation Maximum | ~638 nm | abberior.shop |

| Emission Maximum | ~655 nm | abberior.shop |

| Recommended STED Depletion Wavelength | 750-800 nm | abberior.shop |

This interactive table provides key spectral properties of Abberior Star Red, a dye spectrally similar to this compound.

Explorations in Membrane Dynamics and Lipid Compartmentalization

The plasma membrane is a highly dynamic and organized structure, with distinct lipid and protein domains that regulate a multitude of cellular processes. This compound, particularly when conjugated to lipid analogs, has proven to be a powerful probe for studying membrane biology at the nanoscale.

Stimulated Emission Depletion - Fluorescence Correlation Spectroscopy (STED-FCS) is a technique that allows for the measurement of molecular diffusion in living cells with nanoscale resolution. In a study investigating membrane dynamics, a cholesterol analog labeled with Abberior Star Red (Abberior STAR-Red-PEG-cholesterol) was used to probe the diffusion characteristics of lipids in the plasma membrane of live HeLa cells. researchgate.net By recording the fluorescence fluctuations within the STED microscope's nanoscale observation volume, researchers were able to determine the diffusion coefficients of the cholesterol analog.

The results demonstrated that STED-FCS can effectively distinguish different diffusion modes within the plasma membrane, which would be averaged out in conventional confocal FCS measurements. The high brightness of the Abberior Star Red label was essential for obtaining a sufficient signal-to-noise ratio for reliable FCS data acquisition at the nanoscale.

| Measurement Mode | Average Fitted Transit Time (µs) | Diffusion Coefficient (µm²/s) |

| Confocal | 150 - 300 | 0.2 - 0.4 |

| STED (125 mW) | 50 - 100 | 0.1 - 0.2 |

This interactive table summarizes the findings from a STED-FCS study on live HeLa cells using an Abberior Star Red-labeled cholesterol analog, showing the difference in measured transit times and diffusion coefficients between confocal and STED modes. researchgate.net

The use of fluorescently labeled cholesterol analogs, such as Abberior Star Red-PEG-Cholesterol, allows for the direct visualization and tracking of cholesterol molecules within the plasma membrane. researchgate.net This is crucial for understanding the formation and dynamics of cholesterol-rich lipid nanodomains, often referred to as lipid rafts. The design of the Abberior Star Red-PEG-Cholesterol probe, with a PEG linker separating the dye from the cholesterol moiety, minimizes the influence of the fluorophore on the molecule's behavior, ensuring that it more closely mimics endogenous cholesterol. researchgate.net

STED microscopy of cells labeled with this probe has enabled the visualization of cholesterol distribution at a resolution that allows for the characterization of nanoscale membrane features. This high-resolution imaging is critical for investigating the role of cholesterol in the spatial organization of membrane proteins and signaling complexes.

While direct studies on protein-membrane interactions using this compound are emerging, the ability to label specific membrane components with high precision provides a powerful tool to infer these interactions. By co-labeling a membrane component, such as cholesterol, with Abberior Star Red and a protein of interest with another spectrally distinct fluorophore, STED microscopy can be used to map their relative localizations with nanoscale precision. This approach allows researchers to investigate whether specific proteins preferentially associate with certain lipid environments, providing insights into the molecular mechanisms of signal transduction, membrane trafficking, and other cellular processes.

Material Science and Nanostructure Characterization

The principles of super-resolution microscopy are not limited to biological samples. The high resolution and signal-to-noise ratio offered by dyes like this compound are also being leveraged in the field of material science to characterize nanoscale surface architectures.

In a study focused on developing a fast and simple method for generating 2D protein nanopatterns, STED microscopy was used for quality control and evaluation of the fabricated structures. researchgate.net Bovine Serum Albumin (BSA) patterns were created on a surface, and the remaining surface was backfilled with an antibody labeled with Abberior Star Red.

STED imaging of these patterns provided a clear visualization of the protein architecture at the nanoscale, allowing for a precise evaluation of the pattern's integrity and feature size. The high resolution of STED microscopy, enabled by the bright and photostable Abberior Star Red dye, was crucial for confirming the successful creation of distinct protein nanopatterns with feature sizes below the diffraction limit of light. This application highlights the utility of this compound in the quality assessment of engineered nanomaterials and surfaces.

Analysis of Polymer and Fiber Architectures at the Nanoscale

Stimulated Emission Depletion (STED) microscopy, a super-resolution imaging technique, has emerged as a powerful tool for the characterization of synthetic polymer structures at the nanoscale. The application of fluorescent dyes, such as this compound, in conjunction with STED microscopy, allows for the visualization of polymer and fiber architectures with a resolution far beyond the diffraction limit of conventional light microscopy. This enables detailed analysis of polymer blend morphologies, the structure of nanofibers, and the distribution of components within a polymer matrix.

The exceptional brightness and photostability of this compound make it a suitable candidate for demanding imaging conditions inherent in STED microscopy of polymer samples. Its performance allows for the acquisition of high-contrast images with low background, which is crucial for resolving the fine details of polymer and fiber structures. While direct studies detailing the use of this compound for polymer and fiber analysis are not prevalent, the principles of STED microscopy and the known applications of similar fluorescent dyes provide a strong indication of its potential in this field. For instance, STED microscopy has been successfully employed to visualize microphase-separated domains in block-copolymer thin films and to image conducting polymer nanoparticles. optica.orgazooptics.com

The ability to label specific polymer phases or fiber components with a fluorescent marker like this compound would facilitate the detailed investigation of their spatial organization. This is particularly valuable in understanding the structure-property relationships of advanced materials. For example, in the study of polymer blends, resolving the nanoscale domain structure is critical to understanding the material's mechanical and optical properties. optica.org Similarly, in the field of electrospinning, where nanofibers with diameters in the nanometer range are produced, STED microscopy can provide invaluable insights into the fiber morphology and alignment.

The following table outlines potential applications of this compound in the nanoscale analysis of polymers and fibers, based on the established capabilities of STED microscopy.

| Application Area | Specific Research Focus | Potential Insights Gained with this compound |

| Polymer Blends | Visualization of phase separation and domain morphology. | Determination of domain size, shape, and distribution at the nanoscale; understanding of interfacial properties. |

| Block Copolymers | Imaging of microphase-separated structures. | High-resolution mapping of lamellar, cylindrical, or spherical domains. |

| Nanofibers | Characterization of fiber diameter, alignment, and porosity. | Precise measurement of fiber dimensions and spatial organization in electrospun mats or other fibrous scaffolds. |

| Polymer Composites | Localization of nanofillers within a polymer matrix. | Visualization of the dispersion and distribution of nanoparticles or other reinforcing agents. |

| Conducting Polymers | Imaging of nanoparticle aggregates and network structures. | Understanding the connectivity and morphology of conductive pathways within the material. azooptics.com |

Insights in Virology and Molecular Virology Research

The advent of super-resolution microscopy has revolutionized the field of virology, enabling researchers to visualize viral components and their interactions with host cells at an unprecedented level of detail. This compound, with its bright and photostable properties, is particularly well-suited for these studies when used with STED microscopy. researchgate.net This combination allows for the imaging of viral structures that are too small to be resolved by conventional fluorescence microscopy, thereby providing critical insights into the viral life cycle.

Research in virology often requires the ability to distinguish between different viral and cellular components in close proximity. The spectral properties of this compound, which can be paired with other fluorescent dyes like Abberior STAR ORANGE, facilitate multicolor STED imaging. This capability is essential for colocalization studies that aim to unravel the complex interplay between viruses and their hosts. For example, researchers have utilized Abberior STAR RED to image SARS-CoV-2 viruses in infected cells, distinguishing them from cellular components like actin. researchgate.net

Visualization of Viral Particle Organization and Host Interactions

A key application of this compound in virology is the detailed visualization of the organization of individual viral particles and their interactions with host cell machinery. Super-resolution imaging with this dye has been instrumental in studying the distribution of viral proteins on the surface of virions and at sites of viral assembly.

One notable study focused on the human immunodeficiency virus type 1 (HIV-1). Researchers used Fab fragments labeled with Abberior STAR RED to visualize the Env protein on the surface of HIV-1 particles. azooptics.com STED microscopy revealed the clustering of these proteins, a feature that could not be resolved with conventional confocal microscopy. This level of detail is crucial for understanding the mechanisms of viral entry into host cells.

The following table summarizes key findings from a study that utilized this compound (also known as KK114) for the super-resolution imaging of HIV-1. optica.org

| Viral Component | Labeling Strategy | Imaging Technique | Key Findings |

| HIV-1 Env Protein | Infected Jurkat T-cells were stained with 2G12 Fab fragments and anti-human Abberior STAR RED conjugated Fab fragments. optica.org | STED Microscopy | Env proteins are not uniformly distributed on the viral surface but form distinct clusters. |

| HIV-1 Assembly Sites | Cells were infected with HIV-1 NL4.3 Gag.iGFP to mark assembly sites. | sSTED-FCS (spot-variation Stimulated Emission Depletion - Fluorescence Correlation Spectroscopy) | Provided insights into the mobility of Env proteins at the sites of new virus particle formation. |

These studies underscore the significant impact of this compound in advancing our understanding of virology by enabling the direct visualization of molecular-level details of virus-host interactions. The high-resolution data obtained from these experiments are invaluable for the development of novel antiviral strategies.

Future Directions and Emerging Research Trajectories for Iso Abberior Star Red

Development of Novel Iso-Abberior Star Red Derivatives with Enhanced Functionality

The core structure of this compound serves as a versatile scaffold for chemical modification. The primary goal of this research is to fine-tune its properties to meet the specific challenges posed by advanced biological imaging scenarios, such as long-term live-cell imaging and visualization of structures deep within tissues.

A key objective in the evolution of this compound is the enhancement of its performance in physiologically relevant environments. For live-cell STED microscopy, an ideal probe must not only be bright and photostable but also exhibit minimal cytotoxicity and possess cell-permeant properties. Future derivatives are being engineered to optimize this balance. Modifications aim to reduce the required laser power for both excitation and depletion, thereby minimizing phototoxicity and photobleaching during extended time-lapse experiments.

For deep-tissue imaging, the challenge lies in overcoming light scattering and absorption by biological tissues. Research is directed towards shifting the excitation and emission spectra of this compound further into the near-infrared (NIR) window, where tissue penetration is significantly improved. Enhancing the dye's two-photon absorption cross-section is another critical avenue, which would facilitate deeper imaging with greater clarity and resolution.

Table 8.1: Comparative Properties of Current vs. Hypothetical Next-Generation this compound Derivatives

| Property | Current this compound | Target for Live-Cell Derivative | Target for Deep-Tissue Derivative |

| Excitation Max (nm) | ~638 | ~640-650 | >680 |

| Emission Max (nm) | ~656 | ~660-670 | >700 |

| Photostability | High | Very High | Exceptional |

| Cell Permeability | Moderate (conjugate-dependent) | High | High |

| Cytotoxicity | Low | Ultra-Low | Low |

| Two-Photon Cross-Section | Moderate | High | Very High |

To move beyond static imaging and capture dynamic molecular processes, the development of activatable probes is essential. The synthesis of "caged" this compound variants represents a significant future direction. In these derivatives, the dye's fluorescence is initially quenched by a photolabile protecting group. Upon irradiation with a specific wavelength of light (typically UV), this "cage" is cleaved, and the dye becomes fluorescent. This technology enables precise spatial and temporal control over fluorescent labeling, allowing researchers to highlight and track specific populations of molecules in real-time.

Furthermore, engineering photoswitchable variants that can be reversibly toggled between fluorescent "on" and "off" states would expand the utility of this compound to other super-resolution techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). This would create a versatile probe capable of functioning across multiple super-resolution platforms.

Synergistic Integration with Advanced Correlative Microscopy Techniques

Correlative Light and Electron Microscopy (CLEM) provides a powerful method to link fluorescently labeled protein dynamics to their ultrastructural context. The brightness and photostability of this compound make it a strong candidate for CLEM workflows. Future research will focus on optimizing protocols that preserve both the fluorescence of this compound and the fine cellular structure through the harsh fixation and processing steps required for electron microscopy. The development of derivatives that are more resistant to these chemical treatments is a key area of investigation, aiming to provide a seamless bridge between the dynamic, molecule-specific information from fluorescence imaging and the high-resolution structural detail of electron microscopy.

Role in Expansion Microscopy (ExM) for Enhanced Signal Retention and Imaging

Expansion Microscopy (ExM) is a technique that physically expands a biological sample, enabling nanoscale imaging on conventional diffraction-limited microscopes. A major challenge in ExM is the retention of fluorescent signal, as the density of fluorophores decreases during expansion. The inherent brightness and photostability of this compound are highly advantageous in this context. Future research will likely focus on developing this compound conjugates that can be efficiently and covalently anchored to the hydrogel matrix used in ExM. The goal is to maximize the number of fluorophores retained post-expansion, ensuring that the signal remains bright enough for high-quality imaging of the expanded sample, thereby revealing intricate cellular details at an unprecedented resolution.